molecular formula C11H10BrNO3S B276850 Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate

Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate

Cat. No. B276850
M. Wt: 316.17 g/mol
InChI Key: CEQMZQRHTXAKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is a member of the benzothiophene family and has shown promising results in various studies related to drug discovery and development.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins. It has also been shown to have anticancer effects by inhibiting the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been shown to have antiviral effects by inhibiting the activity of viral enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate is its potent pharmacological activity. It has been shown to have potent anti-inflammatory, anticancer, and antiviral properties, which makes it an attractive compound for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some lab experiments.

Future Directions

There are several future directions for the research of Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate. One direction is to further investigate its pharmacological activity and mechanism of action. Another direction is to develop new synthetic methods for the production of this compound. Additionally, there is a need for further studies to evaluate the toxicity and safety of this compound in vivo. Finally, there is a need for clinical trials to evaluate the efficacy of this compound as a potential therapeutic agent for various diseases.

Synthesis Methods

Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate can be synthesized through various methods. One of the most commonly used methods involves the reaction of 2-bromo-6-hydroxybenzothiophene with ethyl glycinate hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. After the completion of the reaction, the product is isolated and purified using column chromatography.

Scientific Research Applications

Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate has shown potential in various scientific research applications. One of the most significant applications is in the field of drug discovery and development. This compound has been found to have potent anti-inflammatory, anticancer, and antiviral properties. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the progression of these diseases.

properties

IUPAC Name

ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3S/c1-2-16-11(15)7-5-3-4-6(12)8(14)9(5)17-10(7)13/h3-4,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQMZQRHTXAKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2O)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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